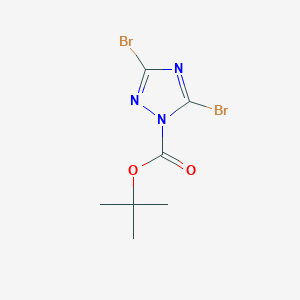

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The target compound was synthesized starting from commercially available 4-bromo-1H-indole .Molecular Structure Analysis

The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .Chemical Reactions Analysis

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives, has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Physical And Chemical Properties Analysis

TBTA has a molecular weight of 326.98 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique

Synthesis and Characterization

- tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is utilized in the synthesis of halogenated carbenes, leading to the formation of various compounds such as 5-amidino-1,2,4-triazoles and zwitterionic compounds. This compound shows promise in the field of organic chemistry due to its ability to undergo complex reactions and transformations (Glinyanaya et al., 2021).

Catalytic Activity

- In the field of catalysis, this chemical is instrumental in forming palladium(II) complexes with N-heterocyclic carbene ligands. These complexes exhibit significant catalytic performance in cross-coupling reactions, highlighting their potential in chemical synthesis and industrial applications (Turek et al., 2014).

Synthesis of Novel Compounds

- It serves as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. These compounds, having unique structural features, can be explored for various applications in materials science and pharmaceutical research (Ivanov et al., 2017).

Biological Activity

- Research has been conducted on its derivatives for potential antitumor activity. For instance, a study on a compound synthesized using tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate showed promising antitumor effects against certain cell lines, indicating its potential in cancer research (叶姣 et al., 2015).

Structural Studies

- The compound is also used in studies focused on the synthesis and structural examination of new chemical entities. Such studies contribute to a deeper understanding of molecular structures and their interactions, which is crucial for developing new materials and drugs (Sanjeevarayappa et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Br2N3O2/c1-7(2,3)14-6(13)12-5(9)10-4(8)11-12/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRAYLVMILIFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)

amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2417295.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)